molecular formula C24H21NO4S B2957934 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid CAS No. 2445785-98-6

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid

Cat. No.: B2957934
CAS No.: 2445785-98-6
M. Wt: 419.5
InChI Key: QCFILIJEDDAFIZ-UHFFFAOYSA-N
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Description

3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethoxycarbonyl group attached to an amino phenyl group and a sulfanylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid typically involves multiple steps, starting with the protection of the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl). The amino group is then reacted with a suitable sulfanylpropanoic acid derivative under controlled conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfonic acids or sulfoxides.

  • Reduction: Formation of reduced derivatives, such as sulfides.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: In biological research, it serves as a probe or inhibitor in studies involving enzyme activity and protein interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluoren-9-ylmethoxycarbonyl group plays a crucial role in binding to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • Fmoc-protected amino acids: These compounds also contain the fluoren-9-ylmethoxycarbonyl group and are used in peptide synthesis.

  • Sulfanylpropanoic acids: These compounds share the sulfanylpropanoic acid moiety and are used in various chemical syntheses.

Uniqueness: 3-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid is unique due to its combination of the fluoren-9-ylmethoxycarbonyl group and the sulfanylpropanoic acid moiety, which allows for diverse applications in scientific research and industry.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Properties

IUPAC Name

3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c26-23(27)13-14-30-17-11-9-16(10-12-17)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFILIJEDDAFIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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